N-Benzylcinchonidinium chloride
Overview
Description
“N-Benzylcinchonidinium chloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of cinchona family of alkaloids and is used as a catalyst in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions .
Synthesis Analysis
The synthesis of “N-Benzylcinchonidinium chloride” involves the reaction of cinchonidine and benzyl chloride under reflux in absolute acetone for 3 days . Another method involves the resolution of racemic 1,1’-bi-2-naphthol (BINOL) through molecular complexation with N-benzylcinchonidinium chloride .
Molecular Structure Analysis
The molecular formula of “N-Benzylcinchonidinium chloride” is C26H29ClN2O .
Chemical Reactions Analysis
“N-Benzylcinchonidinium chloride” is involved in various chemical reactions such as enantioselective alkylation of malonic diester with alkyl halides, hydrolysis of enol esters, asymmetric 6π electrocyclization for synthesis of functionalized indolines, asymmetric Michael addition, and alkylation of monosubstituted indolinones with alkylhalides .
Physical And Chemical Properties Analysis
“N-Benzylcinchonidinium chloride” is a white to light yellow to light orange powder or crystal that is soluble in methanol . It has a melting point of 210 °C (dec.) (lit.), a specific rotation of -188 º (c=0.4% in H2O), and a refractive index of -184 ° (C=1, H2O) .
Scientific Research Applications
Synthesis and Application in Catalysis
- N-Benzylcinchonidinium chloride has been utilized in various synthesis processes. A method for its preparation was demonstrated, emphasizing the ease of operation, mild reaction conditions, and high yield and purity of the product (Ding Zhi-yua, 2015).
- Its role in catalytic enantioselective phase-transfer alkylation of glycine anion equivalent was studied, showing that specific substituents on the benzyl group can dramatically increase the enantioselectivity in alkylation (Sang-Sup Jew et al., 2002).
Enantioselective Synthesis and Chiral Resolution
- The compound has been effective in resolving chiral spirobiindane ligand, 1,1′-spirobiindane-7,7′-diol, by inclusion complexation, with the resolved complex studied via X-ray crystallography (Ju-Hua Zhang et al., 2002).
- It is also used in the resolution of racemic 1,1′-bi-2-naphthol, showcasing an efficient and practical method to separate its enantiomers (Q. Hu et al., 1995).
Molecular Complexation and Crystallography
- N-Benzylcinchonidinium chloride plays a role in molecular complexation, as seen in the resolution of racemic 1,1′-bi-2-naphthol (BINOL). X-Ray structural analysis revealed insights into molecular recognition in the solid state (Yang-Guang Wang et al., 2000).
Ligand Synthesis and Asymmetric Catalysis
- The compound has been used in the synthesis of new tridentate ligands for asymmetric catalysis, contributing to the development of more efficient synthetic methods (Brian A. Sweetman et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25-,26+,28?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYSBWCOKEPNQ-IOPLZPHGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1C[N+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylcinchonidinium chloride | |
CAS RN |
69257-04-1 | |
Record name | (8α,9R)-1-benzyl-9-hydroxycinchonanium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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